Cas no 5452-31-3 (4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one)

4-Methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one is a structurally complex heterocyclic compound featuring fused chromene and pyridinone moieties. Its unique molecular architecture, incorporating a coumarin-derived substituent, suggests potential utility in photophysical applications due to its extended π-conjugation system. The compound's rigid polycyclic framework may enhance thermal and chemical stability, making it suitable for advanced material synthesis. Additionally, the presence of both electron-rich (chromene) and electron-deficient (pyridinone) regions could facilitate tunable electronic properties, relevant for optoelectronic or sensor development. Its synthetic versatility allows for further functionalization, enabling fine-tuning of solubility and reactivity for targeted applications. The compound's distinct structural features warrant investigation in specialized organic synthesis and materials science research.
4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one structure
5452-31-3 structure
Product Name:4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one
CAS No:5452-31-3
MF:C22H13NO4
MW:355.342925786972
CID:941705
PubChem ID:227394
Update Time:2025-05-25

4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one
    • 4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one
    • 2-(3-coumarinyl)-4-methyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one
    • 2-(3-coumarinyl)-4-methyl-5H-< 1> benzopyrano< 3,4-c> pyridin-5-one
    • 4-methyl-2-(2-oxo-2H-1-benzopyran-3-yl)< 1> benzopyrano< 3,4-c> pyridin-5-one
    • 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
    • 5-Oxo-4-methyl-2-< cumar
    • AC1Q6MNN
    • NSC34614
    • Oprea1_499561
    • STK008689
    • SR-01000406010-1
    • ChemDiv1_019787
    • CL-221665
    • EU-0002229
    • 5H-[1]benzopyrano[3,4-c]pyridin-5-one, 4-methyl-2-(2-oxo-2h-1-benzopyran-3-yl)-
    • NSC18958
    • NSC-34614
    • F0110-0142
    • DTXSID50280870
    • NSC-18958
    • DS-008968
    • SCHEMBL13856811
    • 5452-31-3
    • SR-01000406010
    • HMS643D09
    • Oprea1_872200
    • AKOS000512042
    • Inchi: 1S/C22H13NO4/c1-12-20-15(14-7-3-5-9-19(14)27-22(20)25)11-17(23-12)16-10-13-6-2-4-8-18(13)26-21(16)24/h2-11H,1H3
    • InChI Key: GSMVDEHIJKPMBB-UHFFFAOYSA-N
    • SMILES: O1C(C2C(C)=NC(C3C(=O)OC4C=CC=CC=4C=3)=CC=2C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 355.08449
  • Monoisotopic Mass: 355.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • PSA: 65.49

4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one Pricemore >>

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Additional information on 4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one

Compound CAS No 5452-31-3: 4-Methyl-2-(2-Oxo-2H-Chromen-3-Yl)-5H-Chromeno[3,4-C]Pyridin-5-One

Compound CAS No 5452-31-3, also known as 4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of chromeno-pyridones, which are known for their unique electronic properties and potential applications in drug design and optoelectronic materials. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural characteristics and functional properties.

The molecular structure of 4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one is characterized by a fused chromene and pyridone ring system. The presence of the methyl group at the fourth position and the oxo group at the second position of the chromen ring introduces steric and electronic effects that influence its reactivity and stability. This compound has been synthesized through a variety of methods, including condensation reactions, cyclization processes, and microwave-assisted synthesis. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and optimal purity levels.

One of the most promising applications of compound CAS No 5452-31-3 lies in its potential as a precursor for advanced pharmaceutical agents. Its unique structure allows for the incorporation of bioactive moieties, making it a valuable building block in drug discovery programs. For instance, researchers have explored its use in designing anti-inflammatory agents, where its ability to modulate key inflammatory pathways has shown significant promise. Additionally, its role as a fluorescent probe in bioimaging applications has been investigated, leveraging its inherent photophysical properties to track cellular processes with high precision.

In the realm of materials science, 4-methyl-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[3,4-c]pyridin-5-one has demonstrated potential as an organic semiconductor material. Its conjugated π-system facilitates efficient charge transport, making it a candidate for use in thin-film transistors and organic light-emitting diodes (OLEDs). Recent studies have focused on optimizing its electronic properties through functionalization and doping strategies, with encouraging results reported in terms of device performance metrics such as carrier mobility and emission efficiency.

The synthesis of compound CAS No 5452-31 has also been a subject of extensive research. Traditional methods often involve multi-step procedures with low yields, but recent advancements in catalytic systems and green chemistry approaches have significantly improved the efficiency of its production. For example, the use of transition metal catalysts such as palladium(II) complexes has enabled more selective transformations, while solvent-free conditions have reduced environmental impact. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.

From a pharmacological perspective, 4-methylchromeno[3,4-c]pyridinone derivatives have shown remarkable bioactivity across various biological systems. Preclinical studies have demonstrated their ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Furthermore, their anti-cancer properties have been explored through mechanisms such as apoptosis induction and antiangiogenic activity. These findings highlight the compound's potential as a lead molecule for drug development programs targeting complex diseases.

In conclusion, compound CAS No 5452-31, or 4-methylchromeno[3,4-c]pyridinone, represents a fascinating intersection of organic chemistry and materials science. Its versatile structure offers numerous opportunities for innovation across diverse fields, from drug discovery to advanced materials development. As research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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